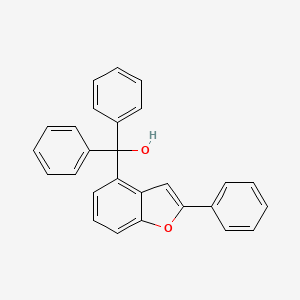

Diphenyl-(2-phenylbenzofuran-4-YL)-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Diphenyl-(2-phenylbenzofuran-4-YL)-methanol is a complex organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl-(2-phenylbenzofuran-4-YL)-methanol typically involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. This can be achieved using hypervalent iodine reagents such as (diacetoxyiodo)benzene in acetonitrile . Another method involves the oxidative cyclization of 2-hydroxystilbenes using (diacetoxyiodo)benzene as a catalyst in the presence of m-chloroperbenzoic acid . Additionally, substituted benzofurans can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve metal-catalyzed routes, green-solvent-based routes, and microwave-assisted methods. These methods are designed to be efficient and environmentally friendly, providing high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions: Diphenyl-(2-phenylbenzofuran-4-YL)-methanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of benzofuran derivatives include hypervalent iodine reagents, m-chloroperbenzoic acid, and ruthenium catalysts . These reagents facilitate the cyclization and functionalization of the benzofuran ring.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidative cyclization can lead to the formation of 2-arylbenzofurans, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Scientific Research Applications

Diphenyl-(2-phenylbenzofuran-4-YL)-methanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In medicine, benzofuran derivatives are studied for their potential therapeutic properties, including anti-inflammatory and anticancer activities . In industry, these compounds are used in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of Diphenyl-(2-phenylbenzofuran-4-YL)-methanol involves its interaction with molecular targets and pathways within biological systems. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . Additionally, the presence of hydroxyl groups in the benzofuran moiety plays a crucial role in its antioxidant activity .

Comparison with Similar Compounds

Diphenyl-(2-phenylbenzofuran-4-YL)-methanol can be compared to other benzofuran derivatives, such as 2-arylbenzofurans and 2-arylnaphthofurans . These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of phenyl groups and the benzofuran moiety in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

List of Similar Compounds:- 2-arylbenzofurans

- 2-arylnaphthofurans

- Substituted benzofurans

- 1-allyl-2-allyloxybenzenes

Biological Activity

Diphenyl-(2-phenylbenzofuran-4-YL)-methanol, often referred to as a derivative of benzofuran, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its antioxidant, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure that includes two phenyl groups attached to a benzofuran moiety. This structure is believed to play a significant role in its biological activity, particularly in antioxidant mechanisms.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit potent antioxidant properties. A study focused on related 2-phenyl-benzofurans demonstrated their ability to scavenge free radicals through various mechanisms, including electron transfer and hydrogen atom transfer .

Table 1: Antioxidant Assays of Related Compounds

| Compound | IC50 (µM) DPPH | IC50 (µM) ABTS | Mechanism |

|---|---|---|---|

| Moracin C | 15.2 | 12.7 | Electron Transfer |

| Iso-moracin C | 18.4 | 14.5 | Hydrogen Atom Transfer |

| This compound | TBD | TBD | TBD |

The specific IC50 values for this compound are yet to be fully characterized but are expected to be comparable based on structural similarities.

Anti-inflammatory Activity

In addition to its antioxidant potential, this compound has been studied for its anti-inflammatory effects. Compounds within the benzofuran class have shown promise in modulating inflammatory pathways, particularly through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Study: Inhibition of Cytokine Production

A study involving the methanol extract from related benzofuran compounds indicated significant reductions in the production of IL-6 and TNF-α in macrophages stimulated with lipopolysaccharides (LPS). This suggests that this compound may similarly inhibit inflammatory responses, contributing to its therapeutic potential against chronic inflammatory diseases.

Anticancer Activity

The anticancer properties of this compound have also been explored. Research has highlighted that benzofuran derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Table 2: Anticancer Activity in Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | TBD | Apoptosis induction |

| MCF7 (breast cancer) | TBD | Cell cycle arrest |

| A549 (lung cancer) | TBD | Caspase activation |

These findings suggest that this compound may possess significant potential as an anticancer agent, warranting further investigation into its efficacy and mechanisms.

Properties

CAS No. |

863870-97-7 |

|---|---|

Molecular Formula |

C27H20O2 |

Molecular Weight |

376.4 g/mol |

IUPAC Name |

diphenyl-(2-phenyl-1-benzofuran-4-yl)methanol |

InChI |

InChI=1S/C27H20O2/c28-27(21-13-6-2-7-14-21,22-15-8-3-9-16-22)24-17-10-18-25-23(24)19-26(29-25)20-11-4-1-5-12-20/h1-19,28H |

InChI Key |

BXNFIMXMFNEAKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC=C3O2)C(C4=CC=CC=C4)(C5=CC=CC=C5)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.